

Introduction: The Strategic Value of a Bifunctional Building Block

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Compound of Interest

Compound Name: *Piperidine-3-thiol hydrochloride*

Cat. No.: *B1527069*

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Piperidine-3-thiol hydrochloride is a sulfur-containing heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.^[1] The molecule's value is rooted in its bifunctional nature: it incorporates the piperidine ring, one of the most ubiquitous scaffolds in clinically approved drugs, and a reactive thiol (-SH) group.^{[2][3]} The piperidine moiety often enhances pharmacokinetic properties such as solubility and metabolic stability, while reducing toxicity.^[3] The thiol group, present as a hydrochloride salt to improve stability and handling, serves as a potent nucleophile and a handle for covalent modifications, making it particularly valuable in the design of enzyme inhibitors and probes for chemical biology.^[1]

This guide provides a comprehensive overview of **piperidine-3-thiol hydrochloride**, detailing its chemical properties, safe handling procedures, a representative experimental protocol for its application in nucleophilic substitution reactions, and methods for product characterization.

Physicochemical & Structural Data

A clear understanding of the fundamental properties of a reagent is paramount for its effective and safe use in experimental design.

| Property | Data | Reference(s) |
|-------------------|--|---|
| IUPAC Name | piperidine-3-thiol;hydrochloride | [1] |
| Synonyms | 3-Piperidinethiol hydrochloride | [4] |
| CAS Number | 1257081-01-8 | [4] [5] [6] |
| Molecular Formula | C ₅ H ₁₂ CINS | [1] [4] |
| Molecular Weight | 153.67 g/mol | [1] [4] |
| Appearance | Solid (form may vary by supplier) | [7] |
| Storage | Room temperature in a dry, well-ventilated place. Keep container tightly closed. [8] | |
| Canonical SMILES | C1CC(CNC1)S.Cl | [1] [4] |

Scientific Rationale & Key Applications

The utility of **piperidine-3-thiol hydrochloride** stems from the distinct reactivity of its thiol group. This functionality allows it to participate in a variety of important chemical transformations.

- Nucleophilic Substitution: The thiol group is an excellent nucleophile, particularly in its deprotonated thiolate form. It readily partakes in S-alkylation and S-acylation reactions (bimolecular nucleophilic substitution, SN₂) with electrophiles like alkyl halides and acyl chlorides.[\[1\]](#) This reactivity is fundamental to its role as a building block, enabling the straightforward linkage of the piperidine scaffold to other molecules.[\[7\]](#)
- Covalent Enzyme Inhibition: In drug discovery, the thiol group is a key warhead for designing covalent inhibitors. It can form covalent bonds with the cysteine residues present in the active sites of many enzymes, leading to irreversible inhibition.[\[1\]](#) This mechanism is a powerful strategy for enhancing drug potency and duration of action.
- Disulfide Bond Formation: The thiol group can be oxidized to form disulfide bonds. This reaction is crucial in peptide and protein chemistry and can be used to link molecules or to

study redox processes in biological systems.[\[1\]](#)

Safety & Handling Protocol

As with any reactive chemical, adherence to strict safety protocols is essential. While a specific Safety Data Sheet (SDS) for **piperidine-3-thiol hydrochloride** is not universally available, data from closely related compounds like piperidine hydrochloride provides a strong basis for safe handling procedures.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Core Safety Directives:

- Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation risk.[\[9\]](#)[\[11\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[\[9\]](#)
 - Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[\[9\]](#)
 - Body Protection: Wear a lab coat. For larger quantities or situations with a higher risk of exposure, a complete suit protecting against chemicals may be necessary.[\[9\]](#)
- Handling Precautions:
 - Avoid contact with skin, eyes, and clothing.[\[9\]](#)
 - Avoid the formation and inhalation of dust and aerosols.[\[9\]](#)
 - Do not eat, drink, or smoke in the laboratory.[\[8\]](#)
 - Wash hands thoroughly after handling.[\[9\]](#)
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[\[8\]](#)[\[10\]](#)

- Spill & Disposal: In case of a spill, pick up and arrange disposal without creating dust.[9]
Dispose of waste in accordance with local, state, and federal regulations.[8]

Experimental Protocol: S-Alkylation with Benzyl Bromide

This protocol details a representative application of **piperidine-3-thiol hydrochloride** as a nucleophile in an S-alkylation reaction to synthesize 3-(benzylthio)piperidine. This reaction exemplifies a common method for incorporating the piperidine-thiol scaffold into a larger molecule.

Causality Behind Experimental Choices:

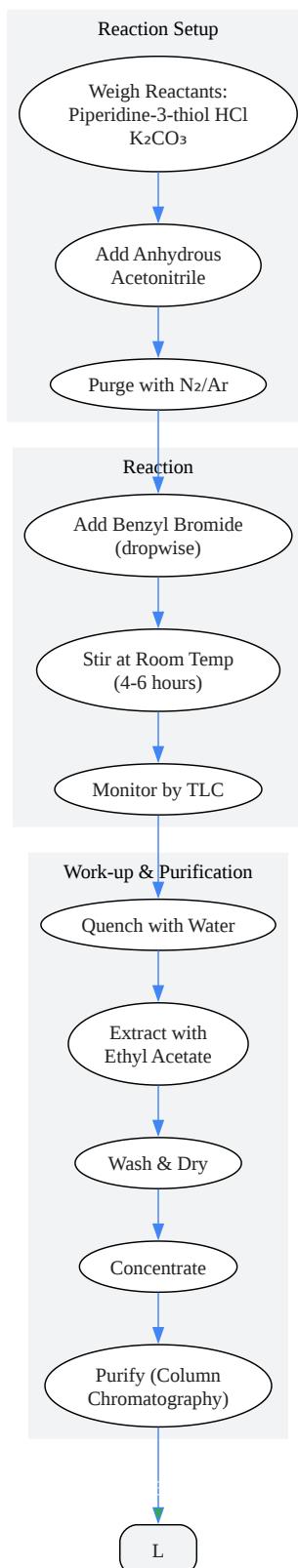
- Base (Potassium Carbonate): A mild inorganic base is used to deprotonate the thiol group in situ to form the more nucleophilic thiolate anion. It also neutralizes the HCl salt. A stronger base could cause unwanted side reactions.
- Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile (MeCN) is chosen because it effectively dissolves the reactants but does not participate in the reaction. It is also well-suited for SN2 reactions.
- Inert Atmosphere (Nitrogen/Argon): Thiols are susceptible to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere prevents the formation of disulfide byproducts.
- Temperature (Room Temperature): The reaction is typically exothermic and proceeds efficiently at room temperature, minimizing the risk of side reactions that could occur at higher temperatures.

Step-by-Step Methodology:

- Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add **piperidine-3-thiol hydrochloride** (1.0 eq, e.g., 154 mg, 1.0 mmol) and potassium carbonate (K_2CO_3) (2.5 eq, e.g., 345 mg, 2.5 mmol).
- Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.

- **Inert Atmosphere:** Seal the flask with a septum and purge with nitrogen or argon gas for 5-10 minutes.
- **Reagent Addition:** While stirring the suspension, add benzyl bromide (1.05 eq, e.g., 0.125 mL, 1.05 mmol) dropwise via syringe.
- **Reaction:** Allow the reaction to stir at room temperature for 4-6 hours.
- **Monitoring:** Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material (benzyl bromide) indicates completion.
- **Work-up (Quenching):** Upon completion, carefully add deionized water (15 mL) to the reaction mixture to dissolve the inorganic salts.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
- **Washing & Drying:** Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by flash column chromatography on silica gel, if necessary, to yield the pure 3-(benzylthio)piperidine product.

Experimental Workflow Diagram

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Caption: Workflow for the S-alkylation of **piperidine-3-thiol hydrochloride**.

Product Characterization

Confirming the identity and purity of the synthesized product is a critical final step. A combination of spectroscopic and spectrometric techniques should be employed.[12]

| Analytical Technique | Expected Results for 3-(benzylthio)piperidine | Reference(s) |
|---|---|--------------|
| ¹ H NMR (CDCl ₃ , 400 MHz) | Multiplets corresponding to the piperidine ring protons (~1.5-3.0 ppm). A singlet for the benzylic methylene protons (-S-CH ₂ -Ph) at ~3.7 ppm. A multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm). A broad singlet for the amine proton (-NH-), which may be exchangeable with D ₂ O. | [13] |
| ¹³ C NMR (CDCl ₃ , 100 MHz) | Resonances for the piperidine ring carbons (~25-55 ppm). A signal for the benzylic methylene carbon at ~38 ppm. Aromatic carbon signals between ~127-138 ppm. | [13] |
| LC-MS (ESI+) | A peak corresponding to the protonated molecule [M+H] ⁺ . For 3-(benzylthio)piperidine (C ₁₂ H ₁₇ NS, MW = 207.34), the expected m/z would be ~208.1. | [12] |
| FT-IR (Thin Film) | A peak for N-H stretching around 3300 cm ⁻¹ . Peaks for C-H (aliphatic and aromatic) stretching between 2850-3100 cm ⁻¹ . Aromatic C=C stretching peaks around 1600 and 1495 cm ⁻¹ . | [13] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |
|----------------------------------|---|--|
| Low or No Product Yield | Incomplete deprotonation of the thiol; inactive benzyl bromide; insufficient reaction time. | Ensure the base is fresh and anhydrous. Use freshly distilled or newly purchased benzyl bromide. Extend the reaction time and continue to monitor by TLC. |
| Formation of Disulfide Byproduct | Presence of oxygen in the reaction flask. | Ensure the system is thoroughly purged with an inert gas (N ₂ or Ar) before adding reagents. Use degassed solvents if the problem persists. |
| Multiple Spots on TLC | Incomplete reaction; formation of side products; degradation of product. | Check for completion by TLC. If incomplete, allow more time or gently warm the reaction. Ensure the work-up procedure is not too acidic or basic, which could degrade the product. |

Conclusion

Piperidine-3-thiol hydrochloride is a high-value synthetic intermediate whose strategic importance lies in the combination of a privileged pharmaceutical scaffold and a versatile reactive handle. Its application in nucleophilic substitution reactions provides a reliable and straightforward method for constructing complex molecules with potential biological activity. By understanding its properties, adhering to rigorous safety protocols, and employing sound experimental techniques, researchers can effectively leverage this compound to advance programs in drug discovery and chemical synthesis.

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Sources

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